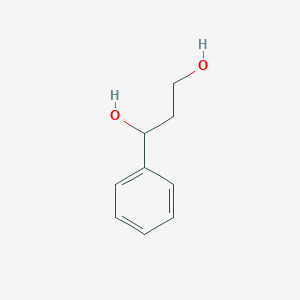

1-Phénylpropane-1,3-diol

Vue d'ensemble

Description

1-Phenylpropane-1,3-diol is a natural product found in Peniophora polygonia . It is also known as 1-Phenyl-1,3-propanediol .

Synthesis Analysis

The synthesis of 1-Phenylpropane-1,3-diol involves several steps. A stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . The synthesis involves selective nosylation on the primary alcohol of 1-phenylpropane-1,3-diol using 4-nitrobenzenesulfonyl chloride, subsequent diisopropylamine substitution, and Friedel-Crafts alkylation using aqueous perchloric acid .

Molecular Structure Analysis

The molecular formula of 1-Phenylpropane-1,3-diol is C9H12O2 . The structures and stabilities of the isolated 1,3-propanediol (PDL) monomers and dimers, and their monohydrates were investigated .

Chemical Reactions Analysis

The stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . The acetaldehyde excess of 300% in the sequential one-pot multi-enzyme system gave the best results regarding the conversion and productivity .

Applications De Recherche Scientifique

Réaction en cascade multi-enzymatique

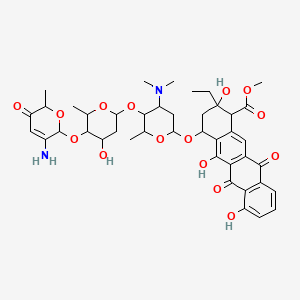

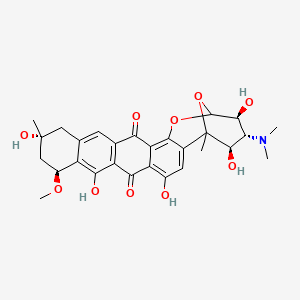

La cascade stéréosélective à trois enzymes pour la synthèse en un seul pot de (1S,2S)-1-phénylpropane-1,2-diol à partir de substrats de départ peu coûteux, le benzaldéhyde et l'acétaldéhyde, a été explorée {svg_1}. Cette approche semble être une direction très prometteuse pour la production de produits chimiques optiquement actifs dans l'industrie pharmaceutique {svg_2}.

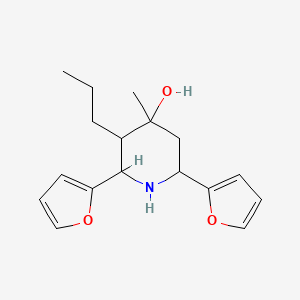

Composant dans les dispersions de polyuréthane

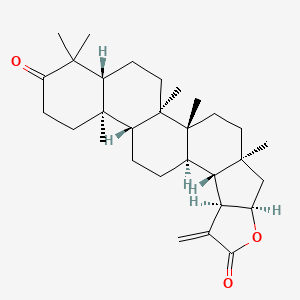

Le 1-Phénylpropane-1,3-diol (PDO) a été rapporté comme un composant diol dans les dispersions de polyuréthane (PU) dérivées de polyols de polyester dérivés d'acides gras {svg_3}.

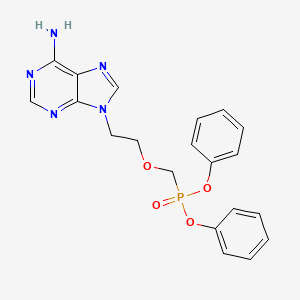

Nosylation sélective

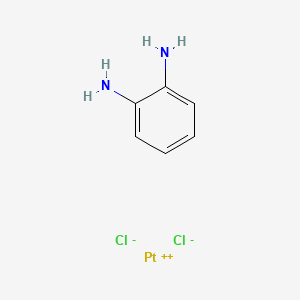

La synthèse implique une nosylation sélective sur l'alcool primaire du this compound en utilisant du chlorure de 4-nitrobenzènesulfonyle {svg_4}.

Biosynthèse

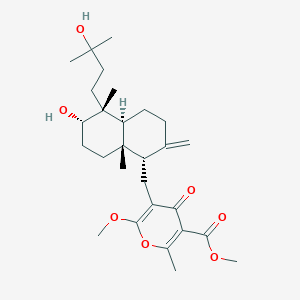

Le this compound peut être impliqué dans les processus de biosynthèse. L'organisation des gènes dans un ordre spécifique, l'expression et la régulation de ces gènes dans différents environnements dans des conditions spécifiques soutiendraient les organismes dans un schéma d'évolution {svg_5}.

Synthèse chimique

Le this compound peut être utilisé dans les processus de synthèse chimique. Il peut être utilisé comme réactif dans la synthèse d'autres produits chimiques {svg_6}.

Applications industrielles

Du point de vue environnemental et économique, les réactions en cascade impliquant le this compound sont très prometteuses car le processus mené de cette manière entraîne une réduction significative des déchets et des coûts de production à l'échelle industrielle {svg_7}.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes such as pancreatic lipase .

Mode of Action

It’s known that phenylpropanoids, a class of compounds to which 1-phenylpropane-1,3-diol belongs, can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

1-Phenylpropane-1,3-diol is part of the phenylpropanoid class of compounds, which are synthesized by plants from phenylalanine or tyrosine through a series of enzymatic reactions . Phenylpropanoids contribute to all aspects of plant responses toward biotic and abiotic stimuli . They are key mediators of the plants’ resistance toward pests and are indicators of plant stress responses upon variation of light or mineral treatment .

Pharmacokinetics

Its molecular weight is 15219 g/mol , which may influence its absorption and distribution in the body.

Result of Action

It has been shown to be an inhibitor of pancreatic lipase and porcine pancreatic lipase with a potency similar to that of orlistat . This suggests that it may have potential applications in the treatment of conditions like obesity.

Safety and Hazards

1-Phenylpropane-1,3-diol may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Analyse Biochimique

Biochemical Properties

1-Phenylpropane-1,3-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. These interactions often involve the hydroxyl groups of 1-Phenylpropane-1,3-diol, which can act as electron donors or acceptors in these reactions. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .

Cellular Effects

1-Phenylpropane-1,3-diol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that add or remove phosphate groups from proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, 1-Phenylpropane-1,3-diol has been observed to alter the expression of genes involved in oxidative stress responses, potentially enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, 1-Phenylpropane-1,3-diol exerts its effects through several mechanisms. One key mechanism involves its binding interactions with specific biomolecules. The hydroxyl groups of 1-Phenylpropane-1,3-diol can form hydrogen bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes. These interactions can result in changes in the levels of mRNA and proteins, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenylpropane-1,3-diol can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong acids. Over time, the degradation products of 1-Phenylpropane-1,3-diol can accumulate, potentially affecting its biological activity. Long-term studies have shown that prolonged exposure to 1-Phenylpropane-1,3-diol can lead to changes in cellular function, such as altered cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 1-Phenylpropane-1,3-diol vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and promote cell survival. At high doses, 1-Phenylpropane-1,3-diol can be toxic, leading to cell death and tissue damage. Studies in animal models have identified threshold doses above which adverse effects become significant. These studies also highlight the importance of careful dosage control to avoid toxic effects while maximizing the compound’s beneficial properties .

Metabolic Pathways

1-Phenylpropane-1,3-diol is involved in several metabolic pathways, including those related to the metabolism of phenylpropanoids. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce oxygen into the molecule, leading to its breakdown into smaller metabolites. These metabolic processes can affect the levels of various metabolites in the cell, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, 1-Phenylpropane-1,3-diol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, 1-Phenylpropane-1,3-diol can bind to albumin, a protein that transports various molecules in the bloodstream, facilitating its distribution to different tissues .

Subcellular Localization

The subcellular localization of 1-Phenylpropane-1,3-diol can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 1-Phenylpropane-1,3-diol may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of 1-Phenylpropane-1,3-diol is crucial for elucidating its role in cellular processes .

Propriétés

IUPAC Name |

1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVFYOSEKOTFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341285 | |

| Record name | 1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-49-1 | |

| Record name | 1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)

![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)

![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)

![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1205174.png)

![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)

![N-methyl-3-phenyl-N-[2-[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide](/img/structure/B1205181.png)

![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)